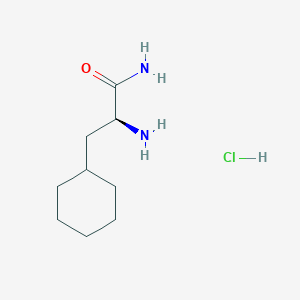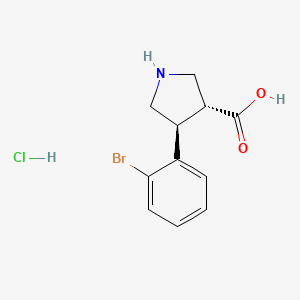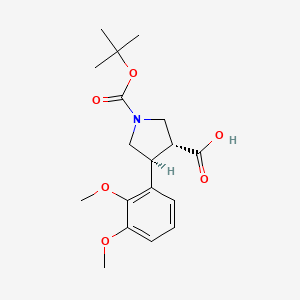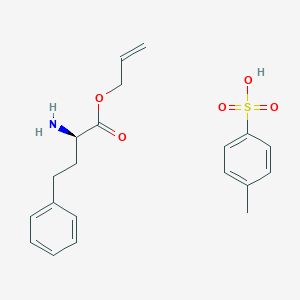
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate: . This compound is notable for its unique structure and biological activity, making it a subject of interest in various fields of study.
Vorbereitungsmethoden
The synthesis of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves several steps. The preparation methods typically include:
Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of chemical reactions involving the protection of amino groups, azidation, and coupling with cyclohexylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (S)-2-T-Butyloxycarbonylamino-5-aminopentanoic acid and (S)-2-T-Butyloxycarbonylamino-5-hydroxy-pentanoic acid share structural similarities.
Uniqueness: The presence of the azido group and the cyclohexylamine moiety in (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine distinguishes it from other similar compounds, providing unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.C7H8O3S/c1-2-10-16-13(15)12(14)9-8-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,12H,1,8-10,14H2;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMOPWLVXQOIN-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@@H](CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
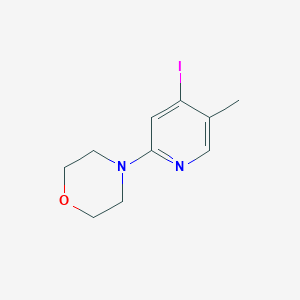

![3-[2-[(E)-prop-1-enyl]phenoxy]butan-2-one](/img/structure/B8046709.png)
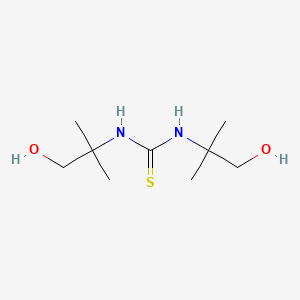

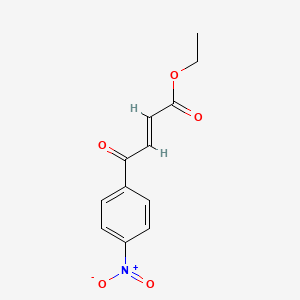
![ethane;propan-2-yl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B8046734.png)


![cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8046753.png)
